Tedizolid Pyrophosphate Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tedizolid pyrophosphate ester is a prodrug of the active compound tedizolid, which belongs to the oxazolidinone class of antibiotics. It is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis . This compound is known for its enhanced potency and favorable pharmacokinetic profile compared to its predecessor, linezolid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tedizolid pyrophosphate ester involves multiple steps, starting from the key intermediate compounds. One of the key intermediates is prepared through a series of reactions involving aryl groups and substituted aryl groups . The reaction conditions are carefully controlled to avoid the formation of impurities and ensure high purity of the final product. The process typically involves moderate reaction temperatures and avoids the use of strong acidic reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process is designed to be environmentally friendly, avoiding the use of hazardous reagents and minimizing waste generation . The final product is obtained in the form of tablets and intravenous vials, ensuring good bioavailability and stability .

Chemical Reactions Analysis

Hydrolysis to Active Form

Tedizolid pyrophosphate ester is enzymatically hydrolyzed in vivo by phosphatases to release the active metabolite, tedizolid. This reaction occurs rapidly in biological systems due to the presence of endogenous phosphatases .

Reaction Conditions :

-

pH : Optimal activity occurs at physiological pH (7.4).

-

Enzymes : Alkaline phosphatases (abundant in intestinal mucosa and plasma).

Key Data :

| Parameter | Value |

|---|---|

| Hydrolysis Rate (in vivo) | >90% conversion within 2 hours |

| Primary Product | Tedizolid (active form) |

Purification Reactions

Post-synthesis purification involves acid-base equilibria and crystallization :

Steps :

-

Disodium Salt Formation : Crude tedizolid phosphate is dissolved in 35% sodium hydroxide (NaOH) to form the disodium salt.

-

Acidification : The pH is adjusted to 1–3 using HCl, converting the disodium salt back to tedizolid phosphate.

-

Crystallization : Slow stirring (50–100 rpm) in ethanol yields high-purity crystals.

Critical Parameters :

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| pH during acidification | 1–3 | Prevents impurity inclusion |

| Stirring Speed | 50–100 rpm | Minimizes crystal defects |

Degradation Reactions

This compound is susceptible to hydrolytic degradation under acidic or alkaline conditions :

Stability Data :

| Condition | Degradation Rate (t₁/₂) | Major Degradants |

|---|---|---|

| pH 1.2 (gastric) | 2 hours | Tedizolid |

| pH 6.8 (intestinal) | >24 hours | Stable |

Implications :

-

Rapid degradation in gastric acid necessitates delayed-release formulations (e.g., cyclodextrin complexes) .

Formulation-Related Interactions

Cyclodextrin Complexation :

this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance stability and delay release .

Interaction Metrics :

| Parameter | Value |

|---|---|

| % Tedizolid Encapsulated | 17.52% |

| Melting Point Shift | 205.6°C → 200.1°C |

Evidence :

-

FT-IR : Reduced intensity of C-O and C-F vibrational bands confirms host-guest interactions .

-

DSC : Lower melting point indicates altered crystallinity due to cyclodextrin encapsulation .

Comparative Reaction Profiles

A comparison with linezolid (a related oxazolidinone) highlights key differences:

| Parameter | This compound | Linezolid |

|---|---|---|

| Hydrolysis Rate | Faster (t₁/₂ = 2 hours) | Slower |

| Synthetic Yield | 20–26% | 30–40% |

| Stability in Acid | Low | Moderate |

Scientific Research Applications

Tedizolid pyrophosphate ester has a wide range of scientific research applications:

Mechanism of Action

Tedizolid pyrophosphate ester is converted to its active form, tedizolid, by phosphatase enzymes in the body . Tedizolid exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This prevents the formation of a functional 70S initiation complex, which is essential for bacterial translation . The compound’s high affinity for the ribosomal subunit and its ability to overcome resistance mechanisms make it a potent antibiotic .

Comparison with Similar Compounds

Tedizolid pyrophosphate ester is compared with other oxazolidinones, such as linezolid:

Linezolid: Tedizolid is more potent and has a better safety profile compared to linezolid.

Other Oxazolidinones: Tedizolid’s unique structure and enhanced activity against resistant pathogens set it apart from other compounds in the same class.

List of Similar Compounds

- Linezolid

- Radezolid

- Contezolid

This compound stands out due to its improved pharmacokinetics, reduced side effects, and higher potency against resistant bacterial strains .

Biological Activity

Tedizolid pyrophosphate ester is a novel oxazolidinone antibiotic that has garnered attention for its potent biological activity against multidrug-resistant Gram-positive bacteria. This article delves into its mechanism of action, pharmacokinetics, and clinical implications, supported by relevant data and case studies.

Overview of this compound

Tedizolid phosphate (also known as this compound) is a prodrug that is converted in vivo to its active form, tedizolid. This compound exhibits significant efficacy against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) strains.

Targeting Bacterial Protein Synthesis

Tedizolid exerts its antibacterial effects by inhibiting protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for protein synthesis. This inhibition disrupts the translation process, leading to bacteriostatic activity against susceptible bacteria .

Pharmacokinetics

Tedizolid demonstrates favorable pharmacokinetic properties:

- Bioavailability : Following oral administration, tedizolid phosphate has an oral bioavailability exceeding 90% .

- Distribution : The volume of distribution ranges from 67 to 80 L, indicating extensive tissue penetration, particularly in muscle and adipose tissues .

- Half-life : The mean half-life of tedizolid is over 10 hours, allowing for once-daily dosing regimens .

Efficacy Against Resistant Strains

Tedizolid has shown superior activity compared to linezolid against resistant bacterial strains. In laboratory settings, it retains a four-fold potency advantage over linezolid in mutants selected during serial passage .

Table 1: Comparative Efficacy of Tedizolid vs. Linezolid

| Bacteria Type | Tedizolid MIC (µg/mL) | Linezolid MIC (µg/mL) |

|---|---|---|

| MRSA | ≤0.5 | 2 |

| VRE | ≤0.25 | 1 |

| Streptococcus pneumoniae | ≤0.5 | 1 |

Clinical Applications and Case Studies

Tedizolid has been evaluated in various clinical trials for treating acute bacterial skin and skin structure infections (ABSSSI). One notable study demonstrated that tedizolid was non-inferior to linezolid in treating ABSSSI with a similar safety profile but potentially fewer adverse effects related to monoamine oxidase inhibition .

Case Study: Efficacy in Neutropenic Patients

In a murine model simulating neutropenic conditions, tedizolid showed enhanced efficacy against MRSA infections when granulocytes were present. The study indicated a significant increase in bacterial stasis compared to neutropenic models without granulocytes, suggesting that the immune status can influence the drug's effectiveness .

Properties

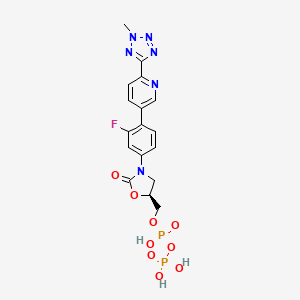

Molecular Formula |

C17H17FN6O9P2 |

|---|---|

Molecular Weight |

530.3 g/mol |

IUPAC Name |

[(5S)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C17H17FN6O9P2/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(32-17(24)25)9-31-35(29,30)33-34(26,27)28/h2-7,12H,8-9H2,1H3,(H,29,30)(H2,26,27,28)/t12-/m0/s1 |

InChI Key |

PVIASTLQSNHOKD-LBPRGKRZSA-N |

Isomeric SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@H](OC4=O)COP(=O)(O)OP(=O)(O)O)F |

Canonical SMILES |

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.